molecular formula C8H9F3N2OS B13215999 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

Cat. No.: B13215999
M. Wt: 238.23 g/mol
InChI Key: UBLJKKORIUOOKS-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic acetamide derivative featuring a trifluoroacetyl group linked via an ethyl chain to a 2-methyl-1,3-thiazole ring. This compound is structurally characterized by its electron-withdrawing trifluoromethyl group, which enhances metabolic stability and binding affinity in pharmacological contexts. The thiazole ring, a heterocyclic scaffold with sulfur and nitrogen atoms, is a common motif in bioactive molecules, contributing to diverse biological activities such as antimicrobial, antiviral, and receptor modulation .

Properties

Molecular Formula

C8H9F3N2OS

Molecular Weight

238.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C8H9F3N2OS/c1-5-13-6(4-15-5)2-3-12-7(14)8(9,10)11/h4H,2-3H2,1H3,(H,12,14)

InChI Key

UBLJKKORIUOOKS-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 2-(2-methyl-1,3-thiazol-4-yl)ethylamine with 2,2,2-trifluoroacetyl chloride. The reaction is carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s key structural features include:

  • Trifluoroacetamide group: Enhances lipophilicity and resistance to enzymatic degradation compared to non-fluorinated acetamides.
  • Ethyl linker : Provides conformational flexibility for optimal receptor interaction.
  • 2-Methyl-thiazole : Modulates electron density and steric effects at the heterocyclic core.

The table below compares 2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Pharmacological Notes References
2,2,2-Trifluoro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide C₈H₁₀F₃N₃OS 277.25 g/mol Trifluoroacetamide, 2-methyl-thiazole N/A (Theoretical based on analogs)
Mirabegron (β3-adrenergic agonist) C₂₁H₂₄N₄O₂S 396.51 g/mol Amino-thiazole, hydroxy-phenethyl Treats overactive bladder syndrome
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.17 g/mol Dichlorophenyl, thiazole-2-yl Structural analog of penicillin lateral chain
D265-0194 (ChemDiv screening compound) C₁₃H₁₄N₂OS 250.33 g/mol 2-Methyl-thiazole, 2-methylphenyl Used in high-throughput pharmacological screening
N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide C₇H₉F₃N₄OS 254.23 g/mol Trifluoroacetamide, amino-thiazole Close analog with amino substitution

Key Differences and Implications

Trifluoroacetamide vs. In contrast, Mirabegron’s hydroxy-phenethyl group enables hydrogen bonding with β3-adrenergic receptors, a feature absent in the target compound .

Thiazole Substituents: The 2-methyl group on the thiazole ring introduces steric hindrance, which may reduce off-target interactions compared to 2-amino-thiazole derivatives (e.g., N-[2-(2-Amino-1,3-thiazol-4-yl)ethyl]-2,2,2-trifluoroacetamide) . Dichlorophenyl-substituted analogs (e.g., 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide) prioritize aryl interactions over heterocyclic modulation, limiting their utility in receptor-specific applications .

Linker Modifications :

  • The ethyl linker in the target compound balances flexibility and rigidity, whereas Mirabegron’s extended phenethyl chain may enhance receptor docking but reduce bioavailability .

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